Tetraethylammonium chloride hydrate

Catalog No.
S788164
CAS No.
68696-18-4
M.F
C8H22ClNO
M. Wt
183.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium chloride hydrate

CAS Number

68696-18-4

Product Name

Tetraethylammonium chloride hydrate

IUPAC Name

tetraethylazanium;chloride;hydrate

Molecular Formula

C8H22ClNO

Molecular Weight

183.72 g/mol

InChI

InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

CALLTGJPWMIDPC-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.O.[Cl-]

Canonical SMILES

CC[N+](CC)(CC)CC.O.[Cl-]
  • High solubility in water and organic solvents: This allows TEAC hydrate to be used in a wide range of reaction conditions and facilitate the transfer of ions between immiscible phases [].
  • Large, lipophilic cation: The tetraethylammonium cation (Et4N+) is bulky and non-polar, enabling it to interact with both polar and non-polar molecules [].

Applications of TEAC Hydrate in Scientific Research

Phase-Transfer Catalysis

TEAC hydrate is a widely employed phase-transfer catalyst (PTC) in organic synthesis. PTCs aid reactions by shuttling reactants between immiscible phases, typically an aqueous and an organic phase. TEAC hydrate's ability to dissolve in both water and organic solvents makes it particularly well-suited for this purpose. PTCs are involved in various reactions, including:

  • Alkylation reactions []
  • Condensation reactions []
  • Substitution reactions

Electrolyte Additive

TEAC hydrate serves as an electrolyte additive in electrochemical studies, particularly in membrane transport research. It enhances the conductivity of the electrolyte solution and influences the transport of ions across membranes. This application leverages TEAC hydrate's high solubility in water and its ability to interact with charged species.

Other Research Applications

TEAC hydrate also finds applications in other research areas, including:

  • Physiological and pharmacological studies: As a source of the lipophilic tetraethylammonium cation (Et4N+), TEAC hydrate is used to investigate ion channel function and membrane transport processes in cells.
  • Material science: TEAC hydrate is employed in the synthesis and characterization of various materials, such as ion-exchange resins and functionalized surfaces.

Tetraethylammonium chloride hydrate is a quaternary ammonium compound with the molecular formula C8_8H22_{22}ClN0_0 and is often represented as [N(CH2_2CH3_3)4_4 +Cl^-. It appears as a hygroscopic, colorless crystalline solid, typically found in its monohydrate form. This compound is known for its role as a source of tetraethylammonium ions, which have been utilized extensively in pharmacological and physiological studies due to their ability to block potassium channels in various tissues .

TEAC hydrate is a mild irritant and may cause skin or eye irritation upon contact. It should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Additional Considerations:

  • The specific hazards of TEAC hydrate may vary
, primarily as a phase-transfer catalyst. It is noted for its effectiveness in reactions such as:

  • Synthesis of Diarylureas: Tetraethylammonium chloride hydrate is more effective than its bromide and iodide counterparts in producing better yields when reacting arylamines, nitroaromatics, and carbon monoxide.
  • Hydroxylation Reactions: It has been used in the hydroxylation of carboxylic acids and certain heterocycles via ethylene carbonate.
  • Alkylation Reactions: It serves as a phase-transfer catalyst in various alkylation reactions, including the N,N-dialkylation of aniline and the geminal di-alkylation of fluorene .

Tetraethylammonium chloride hydrate has been studied for its biological activity, particularly its ganglionic blocking properties. It acts as a competitive antagonist at nicotinic receptors, effectively blocking the action of acetylcholine. While it was once considered for clinical use, it has largely fallen out of favor as a therapeutic agent. Nonetheless, it remains valuable in physiological research for studying ion channel behavior .

The synthesis of tetraethylammonium chloride hydrate involves the alkylation of triethylamine with ethyl chloride. This reaction results in the formation of tetraethylammonium ions, which can then associate with chloride ions to yield the final product. The compound can also exist in hydrated forms, such as monohydrate and tetrahydrate, which can be produced under specific conditions during synthesis .

Tetraethylammonium chloride hydrate finds applications across various fields:

  • Pharmaceutical Research: Used as an intermediate in drug synthesis and for studying ion channels.
  • Organic Synthesis: Acts as a phase-transfer catalyst in numerous organic reactions.
  • Electrolyte Studies: Employed in membrane transport studies due to its ionic properties .

Studies have shown that tetraethylammonium chloride hydrate interacts with various biological systems by inhibiting potassium channels. Its mechanism involves competing with acetylcholine at ganglionic nicotinic receptors. This interaction is crucial for understanding its pharmacological effects and potential applications in research related to neuromuscular transmission .

Tetraethylammonium chloride hydrate shares similarities with other quaternary ammonium compounds but possesses unique characteristics that differentiate it:

Compound NameChemical FormulaKey Characteristics
Tetraethylammonium bromideC8_8H22_{22}BrNSimilar applications but different reactivity profiles
Tetraethylammonium iodideC8_8H22_{22}INEffective in some reactions where tetraethylammonium chloride is less effective
Tetramethylammonium chlorideC5_5H12_{12}ClNSmaller size may lead to different biological interactions
Tetra-n-butylammonium bromideC16_{16}H36_{36}BrNLarger alkyl groups affect solubility and reactivity

Tetraethylammonium chloride hydrate is unique due to its specific ion blocking capabilities and its effectiveness as a phase-transfer catalyst compared to other similar compounds. Its application in both pharmaceutical research and organic synthesis highlights its versatility within chemical and biological contexts .

Tetraethylammonium chloride hydrate is a quaternary ammonium salt with the systematic IUPAC name tetraethylazanium chloride hydrate. Its molecular formula is $$ \text{C}8\text{H}{22}\text{ClNO} $$, corresponding to a molecular weight of 183.72 g/mol . The compound exists as a monohydrate (CAS 68696-18-4) or anhydrous form (CAS 56-34-8), with the hydrate structure stabilized by hydrogen bonding between water molecules and the chloride ion .

Key Identifiers:

PropertyValue/DescriptionSource
CAS Number (hydrate)68696-18-4
CAS Number (anhydrous)56-34-8
SynonymsTEA chloride, TEAC monohydrate, N,N,N-triethylethanaminium chloride hydrate
SMILES NotationCC[N+](CC)(CC)CC.O.[Cl-]
Solubility in Water1410 g/L at 20°C
Melting Point~110°C (hydrate)

The compound’s crystalline structure features tetraethylammonium cations ($$[\text{Et}_4\text{N}]^+$$) arranged around chloride anions, with water molecules occupying interstitial positions .

Historical Development and Discovery

Tetraethylammonium (TEA) derivatives were first synthesized in the mid-19th century during investigations into organometallic compounds. Key milestones include:

  • 1853: Carl Jacob Löwig’s synthesis of alkyllead compounds laid groundwork for quaternary ammonium chemistry, though TEA derivatives were not explicitly documented .
  • Early 20th century: Systematic studies on TEA salts emerged, driven by their utility in organic synthesis. The reaction of triethylamine with ethyl chloride became the standard preparation method .
  • 1940s–1950s: Tetraethylammonium chloride gained prominence in pharmacology as a ganglionic blocking agent and potassium ($$K^+$$) channel inhibitor, facilitating early electrophysiological research .

Industrial production scaled in the 1960s, with applications expanding to phase-transfer catalysis and electrochemical studies .

Role in Modern Chemical Research

Tetraethylammonium chloride hydrate is pivotal in diverse scientific domains:

Organic Synthesis

  • Phase-transfer catalyst: Enhances reactions between immiscible reactants (e.g., nucleophilic substitutions). For example, it facilitates the preparation of 2-hydroxypyrazines via condensation of 1,2-dicarbonyls and α-aminoamides .
  • Electrolyte in non-aqueous media: Serves as a supporting electrolyte in polarography and cyclic voltammetry due to its high solubility and stability in organic solvents .

Material Science

  • Crystal engineering: Its hygroscopic nature and defined hydrate structure make it a model for studying hydrogen-bonded networks. X-ray diffraction studies reveal tetragonal lattice parameters ($$a = b = 9.036 \, \text{Å}, c = 14.988 \, \text{Å}$$) .
  • Ionic liquid precursor: Combined with metal halides (e.g., $$[\text{HgCl}_4]^{2-}$$), it forms ionic co-crystals for conductive materials .

Biological Research

  • Potassium channel blockade: Selectively inhibits voltage-gated $$K^+$$ channels in neuronal and cardiac tissues, aiding mechanistic studies of action potentials .
  • Enzyme inhibition: Modulates peroxynitrite-induced relaxation in vascular tissues, revealing redox signaling pathways .

Industrial Applications

FieldUse CaseExample
PharmaceuticalsIntermediate for neuroactive drug synthesisAnticholinergic agents
ElectrochemistryConductivity enhancer in batteriesNon-aqueous lithium-ion electrolytes
Analytical ChemistryIon-pairing agent in chromatographyHPLC separation of polar metabolites

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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